Ethenesulfonic acid, 2-propenyl ester

Overview

Description

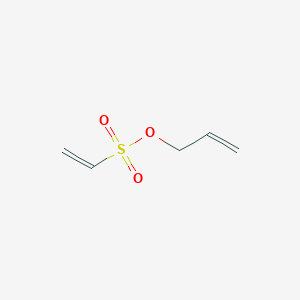

Ethenesulfonic acid, 2-propenyl ester (CAS: 1562-34-1), also known as phenyl ethenesulfonate, is a sulfonic acid ester with the molecular formula C₈H₈O₃S and a molecular weight of 184.21 g/mol . This compound features a sulfonate group (-SO₃-) linked to a vinyl (ethene) moiety and a 2-propenyl (allyl) ester group. It is structurally characterized by a hydrophilic sulfonate head, an aromatic or aliphatic center, and a hydrophobic tail, which collectively influence its bioactivity and selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethenesulfonic acid, 2-propenyl ester can be synthesized through the esterification of ethenesulfonic acid with allyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The reaction mixture is then distilled to separate the ester from any unreacted starting materials and by-products. The final product is purified through additional distillation or other purification techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Ethenesulfonic acid, 2-propenyl ester undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions

Major Products Formed:

Oxidation: Sulfonic acids and their derivatives.

Reduction: Alcohols and other reduced compounds.

Substitution: Various substituted esters and other functionalized compounds

Scientific Research Applications

Chemical Applications

Polymerization Monomer

Ethenesulfonic acid, 2-propenyl ester serves as a monomer in polymerization reactions to produce sulfonated polymers. These polymers exhibit unique properties such as increased thermal stability and enhanced mechanical strength, making them suitable for advanced materials in coatings and adhesives. The polymerization process typically involves radical initiation, where the compound reacts with other monomers to form cross-linked structures that enhance the material's performance.

Table 1: Properties of Sulfonated Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Solubility | Varies with formulation |

Biological Applications

Synthesis of Biologically Active Molecules

In biological research, this compound is utilized in the synthesis of various biologically active compounds. Its structure allows it to act as a reagent in biochemical assays and facilitate the development of new pharmaceuticals. For example, studies have indicated its potential in drug design targeting specific enzymes involved in bacterial cell wall synthesis.

Antimicrobial Activity

Research has demonstrated that ethenesulfonic acid derivatives possess antimicrobial properties. A notable study focused on its efficacy against Escherichia coli and Staphylococcus aureus, revealing that modifications in the sulfonyl group can enhance inhibitory activity against these pathogens.

Case Study: Inhibition of Alanine Racemase

A study by Thornberry et al. highlighted the inhibition of alanine racemase (Alr), an enzyme crucial for bacterial cell wall synthesis. The research showed that compounds resembling ethenesulfonic acid effectively inhibited Alr through covalent binding to the enzyme's active site, suggesting a pathway for developing new antibacterial therapies.

Industrial Applications

Production of Specialty Chemicals

this compound is employed in producing specialty chemicals used in various industries. Its reactivity allows it to be utilized in creating adhesives and coatings that require specific performance characteristics, such as resistance to heat and chemicals.

Table 2: Industrial Uses of Ethenesulfonic Acid Derivatives

| Application | Description |

|---|---|

| Coatings | High-performance protective coatings for metals and plastics |

| Adhesives | Formulations requiring strong bonding capabilities |

| Specialty Chemicals | Building blocks for complex chemical syntheses |

Mechanism of Action

The mechanism of action of ethenesulfonic acid, 2-propenyl ester involves its reactivity as an electrophile in various chemical reactions. The ester group can undergo nucleophilic attack, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below compares ethenesulfonic acid, 2-propenyl ester with key analogues based on structural moieties, bioactivity, and physicochemical properties:

PTP1B Inhibition:

- This compound derivatives exhibit superior PTP1B inhibition due to their hydrophilic sulfonate head, which mimics phosphotyrosine interactions in PTP1B’s active site .

- Selectivity over TCPTP: Derivatives with aromatic centers (e.g., benzene or substituted phenyl groups) achieve >6-fold selectivity over TCPTP, whereas aliphatic analogues (e.g., octanoic acid esters) lack selectivity .

Antifungal Activity:

- 2-Furancarboxylic acid, 2-propenyl ester displayed significant antifungal activity against Botrytis cinerea but was absent in ethenesulfonic acid derivatives, highlighting the role of the furyl group in pathogen antagonism .

Physicochemical Properties

Key Research Findings

SAR Optimization : The hydrophobic tail length and substitution (e.g., thiazole rings) in ethenesulfonic acid esters significantly enhance PTP1B inhibition (IC₅₀ = 7.8 μM for compound 5d) and selectivity over TCPTP .

Linker Importance : Derivatives with six-carbon linkers between the aromatic center and hydrophobic tail showed optimal activity, while shorter linkers reduced potency .

Antifungal Mechanism : The presence of ethenesulfonic acid esters in Botrytis cinerea interactions suggests a role in disrupting fungal membrane integrity, though exact mechanisms remain unclear .

Biological Activity

Ethenesulfonic acid, 2-propenyl ester (CAS No. 7459-72-5), is a sulfonic acid derivative that has garnered interest due to its potential biological activities. This compound, also known as allyl ethenesulfonate, exhibits various properties that may have implications in medicinal chemistry and material science. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

- Molecular Formula: CHOS

- Molecular Weight: 148.18 g/mol

- Synonyms: Allyl ethenesulfonate, Ethenesulfonic acid, 2-propen-1-yl ester

Biological Activity Overview

This compound has been studied for its antimicrobial properties and potential applications in drug design. Its structure allows it to interact with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds similar to ethenesulfonic acid derivatives can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis. For instance, studies on amino acid-based antimicrobial agents reveal that modifications in the sulfonyl group can enhance inhibitory activity against bacteria such as Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition Studies

One significant area of research involves the inhibition of alanine racemase (Alr), an enzyme crucial for bacterial cell wall synthesis. Compounds that resemble ethenesulfonic acid structures have shown promise as inhibitors of Alr, potentially leading to new antibacterial therapies .

Case Study 1: Inhibition of Alanine Racemase

A study conducted by Thornberry et al. demonstrated that certain sulfonamide derivatives effectively inhibited Alr from E. coli. The study highlighted the mechanism of inhibition through covalent binding to the enzyme's active site, suggesting that similar mechanisms could be explored with ethenesulfonic acid derivatives .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various sulfonic acid derivatives, it was found that compounds with allyl groups exhibited enhanced antimicrobial activity. The study assessed the minimum inhibitory concentration (MIC) against multiple bacterial strains, revealing that ethenesulfonic acid derivatives could serve as effective antimicrobial agents .

Table 1: Antimicrobial Activity of Ethenesulfonic Acid Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Escherichia coli |

| Sulfonamide Derivative A | 16 | Staphylococcus aureus |

| Sulfonamide Derivative B | 64 | Pseudomonas aeruginosa |

Table 2: Inhibition of Enzymatic Activity

| Enzyme | Inhibitor | IC50 (µM) |

|---|---|---|

| Alanine Racemase | Ethenesulfonic Acid Derivative | 25 |

| MurA | Sulfonamide Derivative | 15 |

Research Findings

Recent studies have indicated that the structural features of ethenesulfonic acid derivatives play a crucial role in their biological activity. Modifications in the alkyl chain or sulfonyl group can significantly affect their potency as enzyme inhibitors and antimicrobial agents .

Moreover, ongoing research aims to explore the synthesis of novel derivatives with enhanced efficacy and reduced toxicity profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethenesulfonic acid, 2-propenyl ester, and how can reaction efficiency be optimized?

- Methodological Answer : The ester can be synthesized via acid-catalyzed esterification between ethenesulfonic acid and allyl alcohol. For example, sulfuric acid or p-toluenesulfonic acid in an inert solvent (e.g., benzene) is commonly used to drive the reaction . Optimization involves controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to alcohol), reaction temperature (60–80°C), and catalyst concentration (1–5 mol%). Purity is enhanced by post-synthesis distillation or column chromatography .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity. Key peaks include vinyl protons (δ 5.6–6.2 ppm) and sulfonic ester groups (δ 3.8–4.5 ppm). Mass spectrometry (MS) with electron ionization (EI) provides molecular ion peaks at m/z 184.21 (C₈H₈O₃S) . Infrared (IR) spectroscopy identifies sulfonate S=O stretches (~1350–1200 cm⁻¹) and C-O ester linkages (~1250 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Due to its reactivity and potential toxicity, use fume hoods, nitrile gloves, and protective eyewear. Storage should be in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis. Refer to safety data sheets (SDS) for spill management and disposal guidelines .

Advanced Research Questions

Q. How do structural modifications of the 2-propenyl group impact the biological activity of ethenesulfonic acid derivatives?

- Methodological Answer : Modifying the linker length or introducing hydrophobic tails (e.g., aromatic substituents) enhances target binding. For instance, elongation of the linker in 2-substituted derivatives improves inhibitory activity against PTP1B (a therapeutic target for diabetes) while maintaining low cytotoxicity in COS-7 cells . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities before synthesis .

Q. What analytical methods resolve contradictions in reported biological activity data for ethenesulfonic acid esters?

- Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. High-Performance Liquid Chromatography (HPLC) with chiral columns separates enantiomers, while Liquid Chromatography-Mass Spectrometry (LC-MS/MS) identifies trace byproducts. Validate biological assays using standardized cell lines (e.g., HEK-293) and replicate experiments with blinded controls .

Q. How can reaction mechanisms for ester hydrolysis under varying pH conditions be elucidated?

- Methodological Answer : Kinetic studies using UV-Vis spectroscopy track hydrolysis rates. At acidic pH (pH < 3), hydrolysis proceeds via protonation of the ester oxygen, while alkaline conditions (pH > 10) involve nucleophilic attack by OH⁻. Isotopic labeling (e.g., ¹⁸O in water) and computational DFT calculations (e.g., Gaussian) map transition states .

Q. What strategies improve selectivity in catalytic applications of ethenesulfonic acid esters?

- Methodological Answer : Heterogeneous catalysts (e.g., sulfonic acid-functionalized silica) reduce side reactions. For example, in Friedel-Crafts alkylation, selectivity for para-substituted products exceeds 90% when using mesoporous catalysts. Reaction monitoring via in-situ FTIR ensures optimal turnover .

Q. How do impurities in synthesized batches affect downstream pharmacological studies?

- Methodological Answer : Residual solvents (e.g., benzene) or unreacted allyl alcohol can skew cytotoxicity results. Gas Chromatography (GC) with flame ionization detection quantifies impurities. Preclinical studies should include purity thresholds (>98%) and impurity profiling per ICH Q3A guidelines .

Q. Data Presentation and Analysis

Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity assays?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. The Hill equation models sigmoidal dose-response curves, while ANOVA with post-hoc Tukey tests compares means across concentrations. Report confidence intervals (95%) and R² values for goodness-of-fit .

Q. How should spectral data be curated to ensure reproducibility in publications?

- Methodological Answer : Include raw spectral files (e.g., JCAMP-DX for NMR) in supplementary materials. Annotate peaks with chemical shifts, coupling constants, and integration values. Cross-reference with databases like NIST Chemistry WebBook for validation .

Q. Ethical and Methodological Rigor

Q. What ethical considerations apply when studying cytotoxic derivatives of ethenesulfonic acid esters?

Properties

IUPAC Name |

prop-2-enyl ethenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3S/c1-3-5-8-9(6,7)4-2/h3-4H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEFMYGRHVOUTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOS(=O)(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.